5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom and a carboxamide group
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to induce therapeutic effects . The exact interaction and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of Carboxamide: The brominated furan is then reacted with 2-hydroxy-2-phenylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Industry: The compound’s derivatives are studied for their potential use as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with different substituents, showing varied biological activities.
2-furoic acid derivatives: Compounds with a furan ring and carboxylic acid group, used in various chemical and biological applications.
Uniqueness
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, hydroxyl group, and carboxamide linkage makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQIQQDSWOJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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